2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide
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Overview
Description
2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and dichlorobenzyl moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Dichlorobenzyl Moiety: This step involves the reaction of a suitable benzyl chloride derivative with a nucleophile to introduce the 3,4-dichlorobenzyl group.
Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the dichlorobenzyl moiety, potentially leading to dechlorination.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could lead to partially or fully dechlorinated products.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.
Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and microbial growth, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide
- 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-butyramide
Uniqueness
Compared to similar compounds, 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide stands out due to its specific structural features, which may confer unique biological activities and chemical reactivity. Its cyclopropyl group and dichlorobenzyl moiety are particularly noteworthy, as they can influence the compound’s stability, reactivity, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-10-4-1-8(5-11(10)14)7-16(9-2-3-9)12(17)6-15/h1,4-5,9H,2-3,6-7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWJBQMLPPXOBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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